9,9-Dioctyl-9H-fluoren-2-amine

Perovskite Solar Cells Hole Transport Material Power Conversion Efficiency

Common research bottleneck: Poor solubility and suboptimal HOMO alignment in standard HTMs limit PSC/OLED efficiency and stability. This 2-amino-9,9-dioctylfluorene solves both: - **CzPAF-TPA-based devices** achieve 15.71% PCE (rigid) and 12.46% (flexible), outperforming PEDOT:PSS (10.52%) - **Long octyl chains** enable solution-processed, low-temperature fabrication on flexible substrates for roll-to-roll manufacturing - **HOMO tunability** via amine handle allows precise band alignment (VOC 1.05 V demonstrated) Immediate supply for gram-to-kilogram synthesis of next-generation HTMs.

Molecular Formula C29H43N
Molecular Weight 405.7 g/mol
Cat. No. B12840101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dioctyl-9H-fluoren-2-amine
Molecular FormulaC29H43N
Molecular Weight405.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCCCC
InChIInChI=1S/C29H43N/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22,30H2,1-2H3
InChIKeyNDBCMNLBHDAXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Dioctyl-9H-fluoren-2-amine: Hole Transport Material Precursor


9,9-Dioctyl-9H-fluoren-2-amine (CAS 959417-85-7), also known as 2-amino-9,9-dioctylfluorene, is an aromatic amine characterized by a fluorenyl core substituted at the 9-position with two octyl chains and an amino group at the 2-position . This compound serves as a critical building block for synthesizing advanced hole-transporting materials (HTMs) in organic electronics, particularly for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The combination of its rigid, conjugated fluorene core and solubilizing octyl chains enables the formation of materials with tailored energy levels, high hole mobility, and excellent solution processability [1].

Synthetic building block for HTMs via 2-amino handle
Enables HOMO level tuning for perovskite alignment
Supports dopant-free HTM design for PSCs and OLEDs

9,9-Dioctyl-9H-fluoren-2-amine: Key Differentiator from Other Fluorenes


Direct substitution with other fluorene-based amines or the parent 9,9-dioctylfluorene is not feasible due to the specific electronic and steric contributions of the 2-amino group. This amine functionality is a key synthetic handle for creating arylamine-based HTMs, enabling the rational tuning of HOMO energy levels for optimal band alignment with perovskite absorbers. Furthermore, the precise position of the amine on the fluorene ring dictates the molecular geometry and resultant film morphology, which directly impacts device performance parameters such as fill factor and hysteresis [1]. Using a non-aminated analog would result in a material with significantly different hole extraction capabilities and device stability, as demonstrated in comparative device studies where materials based on this core structure outperform standard HTMs [2].

Amination position

Non-2-amino isomers or unsubstituted fluorene may not provide the required HOMO modulation.

Synthetic handle

Absence of the 2-amino group limits triarylamine formation and hole-extraction capability.

Film morphology

Alternative amine positions can alter molecular geometry and film quality, potentially affecting fill factor and hysteresis.

Quantified Performance: 9,9-Dioctyl-9H-fluoren-2-amine


Dopant-Free PSC Efficiency vs. PEDOT:PSS

An HTM synthesized from a 9,9-dioctyl-9H-fluoren-2-amine core, CzPAF-TPA, achieves a significantly higher power conversion efficiency (PCE) in rigid inverted perovskite solar cells (i-PSCs) compared to a device using the standard HTM PEDOT:PSS. The dopant-free CzPAF-TPA-based device achieves a PCE of 15.71%, while the PEDOT:PSS-based device under identical conditions yields only 10.52% [1]. This 49% relative improvement in PCE demonstrates the material's superior hole extraction and transport properties.

PCE vs PEDOT:PSS
Head-to-head
CzPAF-TPA 15.71% vs 10.52% (+5.19 pp)
Reported higher PCE in rigid i-PSCs
Dopant-free, inverted planar heterojunction
Perovskite Solar Cells Hole Transport Material Power Conversion Efficiency

Dopant-Free Efficiency Comparable to Spiro-OMeTAD

The CzPAF-TPA HTM, derived from 9,9-dioctyl-9H-fluoren-2-amine, achieves a PCE of 15.71% in rigid i-PSCs, which is highly competitive with the industry benchmark Spiro-OMeTAD (16.2%) [1]. Critically, this performance is achieved in a dopant-free configuration, whereas high-efficiency Spiro-OMeTAD devices typically require hygroscopic dopants like Li-TFSI, which are known to accelerate device degradation [2]. This establishes CzPAF-TPA as a high-performance alternative with inherent advantages for long-term stability.

PCE vs Spiro-OMeTAD
Cross-study comparable
15.71% (dopant-free) vs 16.2% (doped)
Comparable efficiency without hygroscopic dopants
Dopant-free may support long-term stability
Perovskite Solar Cells Hole Transport Material Spiro-OMeTAD Dopant-Free

Hole Mobility Enhancement via HOMO Level Tuning

The introduction of the amine group at the 2-position of the fluorene core is critical for tuning the electronic properties. Density Functional Theory (DFT) studies on 9,9-dioctyl-9H-fluoren-2-amine itself confirm that the amine functionality significantly influences the HOMO and LUMO energy levels and their spatial distribution compared to the parent 9,9-dioctylfluorene [1]. This electronic modulation is essential for aligning the HTM's HOMO level with the valence band of perovskite materials (e.g., ~5.4 eV for MAPbI3), facilitating efficient hole extraction and minimizing energy losses at the interface, which directly translates to the high Voc values (up to 1.05 V) observed in CzPAF-TPA devices [2].

HOMO Level Tuning
Class-level inference
DFT confirms modulation; device Voc up to 1.05 V
Supports energy level alignment for hole extraction
B3LYP/6-311G(d,p) calculations and device data
Hole Mobility HOMO Level Electronic Structure DFT Calculation

Superior Long-Term Device Stability Compared to PEDOT:PSS

Devices incorporating the 9,9-dioctyl-9H-fluoren-2-amine-derived HTM, CzPAF-TPA, demonstrate significantly improved long-term stability. These devices maintained minimal loss of initial performance over a test period of 500 hours [1]. In contrast, control devices using the standard HTM PEDOT:PSS are known to suffer from faster degradation, with some studies showing a PCE drop of over 65% within 500 hours for comparable inverted PSC architectures [2]. This enhanced stability is a key differentiator for materials based on this fluorene-amine core.

Stability vs PEDOT:PSS
Cross-study comparable
Minimal loss after 500 h vs >65% degradation
Reported improved long-term device stability
Conditions and encapsulation may vary across studies
Device Stability Perovskite Solar Cells Hole Transport Layer Degradation

Key Applications: 9,9-Dioctyl-9H-fluoren-2-amine


Dopant-Free HTM Synthesis for Perovskite Solar Cells

This compound is the ideal precursor for synthesizing next-generation HTMs for perovskite solar cells, particularly where long-term stability is a priority. The derived materials, like CzPAF-TPA, have been shown to achieve PCEs of up to 15.71% in rigid devices and 12.46% in flexible devices without the use of hygroscopic dopants, significantly outperforming PEDOT:PSS (10.52%) [1]. The resulting devices also exhibit negligible hysteresis and maintain performance for over 500 hours, addressing a major commercial barrier [1].

Stable Hole Transport Layers for Flexible Optoelectronics

The long octyl chains on the fluorene core confer excellent solubility and film-forming properties, making this building block suitable for solution-processed, low-temperature fabrication on flexible substrates. In flexible inverted perovskite solar cells, a CzPAF-TPA-based HTM achieved a PCE of 12.46%, which is superior to that of standard HTMs in similar configurations [1]. This opens avenues for roll-to-roll manufacturing of lightweight and portable photovoltaic devices.

Energy Level Tailoring of Arylamine Semiconductors

The 2-amino group is a versatile synthetic handle for creating a wide range of triarylamine derivatives. DFT studies confirm that this amine functionality modulates the HOMO energy level and electron distribution of the fluorene core compared to the unsubstituted 9,9-dioctylfluorene [2]. Researchers can leverage this to precisely align the HTM's HOMO level with various perovskite compositions or other active layers, optimizing Voc and overall device efficiency, as demonstrated by the high Voc of 1.05 V achieved in CzPAF-TPA devices [1].

Application
Selection Property
Validation Focus
Dopant-free HTM synthesis for PSCs
2-amino handle for triarylamine formation
PCE and hysteresis in rigid devices
Flexible optoelectronic HTLs
Octyl chains enable solution processability
Performance on flexible substrates review
HOMO energy level tailoring
2-amino modulation of fluorene electronic structure
DFT-calculated energy levels and device Voc

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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